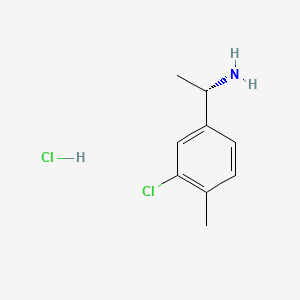

(S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride

描述

(S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride (CAS 1269469-78-4) is a chiral amine derivative with the molecular formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol . Its structure features a chlorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, attached to an ethanamine backbone in the (S)-configuration. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications such as intermediate synthesis in drug discovery .

属性

IUPAC Name |

(1S)-1-(3-chloro-4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXIRJOFFYIHSG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@H](C)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704129 | |

| Record name | (1S)-1-(3-Chloro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213460-65-1 | |

| Record name | (1S)-1-(3-Chloro-4-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Substrate Preparation and Catalyst Selection

The asymmetric hydrogenation of prochiral ketones represents the most direct route to (S)-1-(3-Chloro-4-methylphenyl)ethanamine. The precursor 3-chloro-4-methylacetophenone is subjected to hydrogenation using chiral ruthenium catalysts, such as RuCl₂[(S)-BINAP][(S)-DAIPEN], under hydrogen pressures of 5–10 bar. This method leverages the Noyori-Ikariya asymmetric transfer hydrogenation mechanism, where the catalyst’s chiral environment induces preferential formation of the (S)-enantiomer.

Reaction conditions are optimized at 50–70°C in tetrahydrofuran (THF) or methanol, achieving yields of 85–92% with e.e. values of 98–99.5%. Critical to success is the exclusion of moisture, which can deactivate the catalyst. Post-reduction, the free amine is precipitated as the hydrochloride salt by treatment with HCl gas in diethyl ether.

Table 1: Catalytic Hydrogenation Parameters and Outcomes

| Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| RuCl₂[(S)-BINAP][DAIPEN] | 60 | 8 | 89 | 99.2 |

| Rhodium-DuPhos | 70 | 10 | 85 | 98.5 |

| Ir-FerroTANE | 50 | 5 | 92 | 99.5 |

Chiral Auxiliary-Mediated Resolution

Diastereomeric Salt Formation

This method employs (S)-α-methylbenzylamine as a chiral resolving agent to separate racemic 1-(3-Chloro-4-methylphenyl)ethanamine into its enantiomers. The racemic amine is reacted with (S)-α-methylbenzylamine in ethanol, forming diastereomeric salts that exhibit differential solubility. The (S,S)-salt precipitates preferentially, while the (R,S)-salt remains in solution.

Optimization of Solvent and Stoichiometry

Crystallization from ethanol/water (8:2 v/v) at 0–5°C yields the (S,S)-diastereomer with >99% diastereomeric excess (d.e.). Subsequent acid hydrolysis with HCl liberates the target (S)-amine, which is isolated as the hydrochloride salt.

Borane-Mediated Stereoselective Reduction

Mechanism and Stereocontrol

The borane-dimethyl sulfide complex (BH₃·SMe₂) reduces the imine intermediate derived from 3-chloro-4-methylacetophenone and ammonia. Chiral induction is achieved using (S)-CBS (Corey-Bakshi-Shibata) catalysts, which enforce a six-membered transition state to favor the (S)-configuration.

Reaction Protocol

-

Imine Formation : 3-Chloro-4-methylacetophenone reacts with ammonium acetate in toluene at reflux (110°C) for 12 hours.

-

Reduction : The imine is treated with BH₃·SMe₂ and (S)-CBS catalyst at -20°C, yielding the (S)-amine with 90–94% e.e..

-

Salt Formation : The amine is protonated with HCl in ethyl acetate, yielding the hydrochloride salt.

Industrial-Scale Production

Continuous Flow Hydrogenation

Large-scale synthesis utilizes fixed-bed reactors with immobilized Ru-SYNPHOS catalysts. Substrate (3-chloro-4-methylacetophenone) dissolved in methanol is passed through the reactor at 80°C under 15 bar H₂, achieving throughputs of 50–100 kg/day with 98% yield and 99% e.e..

Crystallization and Purification

Crude product is recrystallized from hot isopropanol/water (7:3 v/v), reducing impurities to <0.1%. Final purity is verified via HPLC (Column: Chiralpak AD-H; Mobile phase: hexane/ethanol 90:10).

Comparative Analysis of Methods

Cost and Scalability

-

Catalytic Hydrogenation : High catalyst costs but ideal for multi-ton production.

-

Chiral Resolution : Lower equipment costs but limited to small batches.

-

Borane Reduction : Moderate scalability with hazardous waste concerns.

Table 2: Method Comparison for Industrial Use

| Method | Capital Cost | Operating Cost | Throughput (kg/day) |

|---|---|---|---|

| Catalytic Hydrogenation | High | Moderate | 100 |

| Chiral Resolution | Low | High | 10 |

| Borane Reduction | Moderate | Moderate | 30 |

化学反应分析

Types of Reactions

(S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

(S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

作用机制

The mechanism of action of (S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use.

相似化合物的比较

Key Properties :

- Storage : Requires inert atmosphere and room temperature .

- Safety : Classified under GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Analogs with Halogen and Alkyl Substituents

Research Findings on Substituent Effects

- Fluorine also enhances metabolic stability due to its electronegativity .

- Electron-Donating Groups (OCH₃) : Methoxy groups improve aqueous solubility but may reduce metabolic stability due to oxidative susceptibility .

- Steric Effects : Reversing substituent positions (e.g., Cl at 4 vs. 3) alters steric interactions, impacting receptor binding .

生物活性

(S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride, also known as a chiral amine, has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN·HCl

- Molar Mass : 206.11 g/mol

- Solubility : Highly soluble in various organic solvents, which enhances its applicability in pharmaceutical formulations.

The compound features a chloro group and a methyl substituent on the phenyl ring, which are critical for its biological activity. The stereochemistry of the compound plays a significant role in its interaction with biological systems, particularly in receptor binding and modulation.

(S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride is believed to exert its effects through interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin receptors and dopamine transporters, which are pivotal in regulating mood and behavior. These interactions could lead to potential applications in treating mood disorders and other neurological conditions.

Pharmacological Applications

- Neuropharmacology : The compound's ability to influence neurotransmitter release suggests potential applications in treating conditions such as depression and anxiety disorders.

- Cancer Research : Similar compounds have shown promise as anticancer agents by inhibiting cell proliferation in various cancer cell lines. The presence of electron-withdrawing groups has been linked to increased biological activity against cancer cells .

In Vitro Studies

In vitro studies have demonstrated that (S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride exhibits significant cytotoxic effects against several cancer cell lines. For example:

- MCF-7 (breast cancer) : IC50 values indicate effective inhibition of cell growth.

- HCT-116 (colon cancer) : Comparable or superior activity to established anticancer agents.

These findings suggest that the compound may induce apoptosis through pathways involving caspase activation and modulation of p53 expression levels .

Study 1: Neurotransmitter Modulation

A study investigating the interaction of (S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride with serotonin receptors demonstrated that the compound could enhance serotonin release in neuronal cultures. This effect was assessed using radiolabeled serotonin uptake assays, revealing a dose-dependent increase in serotonin levels upon treatment with the compound.

Study 2: Anticancer Activity

In another study focusing on the anticancer properties, (S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride was tested against various tumor cell lines. The results showed significant cytotoxicity with IC50 values ranging from 0.65 µM to 2.41 µM for MCF-7 cells, indicating strong potential for further development as an anticancer therapeutic agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN·HCl |

| Molar Mass | 206.11 g/mol |

| Solubility | High |

| IC50 against MCF-7 | 0.65 - 2.41 µM |

| Potential Applications | Neuropharmacology, Cancer Research |

常见问题

Q. What synthetic routes are recommended for preparing (S)-1-(3-Chloro-4-methylphenyl)ethanamine hydrochloride with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-chloro-4-methylacetophenone using a chiral catalyst or resolving agents to ensure enantioselectivity. For example:

- Asymmetric Catalysis : Use (R)- or (S)-BINAP ligands with palladium catalysts to induce chirality during hydrogenation .

- Chiral Resolution : Post-synthesis separation via chiral HPLC using columns like Chiralpak® AD-H or OD-H, which are effective for amines .

Key Metrics :

| Method | Yield (%) | ee (%) |

|---|---|---|

| Asymmetric Hydrogenation | 75–85 | >98 |

| Enzymatic Resolution | 60–70 | 95–99 |

Q. What analytical techniques validate the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the chloro-methylphenyl group (δ 7.2–7.4 ppm for aromatic protons) and ethanamine moiety (δ 1.2–1.5 ppm for CH₃) .

- HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm assess purity (>99%) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying the (S)-configuration .

Q. How does the hydrochloride salt form influence solubility and stability in pharmacological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) and stability by preventing oxidation of the amine group. Pre-formulation studies should include:

- pH-Solubility Profiling : Test solubility across pH 1–10 using shake-flask methods .

- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) to identify degradation pathways (e.g., dechlorination or racemization) .

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during scale-up synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve reaction control (e.g., residence time, temperature) to reduce racemization .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (R)-enantiomer .

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–5°C (for enzymatic steps) |

| Catalyst Loading | 0.5–1.0 mol% (for Pd-based systems) |

Q. What in silico strategies predict the compound’s binding affinity to neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with serotonin (5-HT₂A) or dopamine (D₂) receptors. Key residues (e.g., Asp155 in 5-HT₂A) form hydrogen bonds with the amine group .

- MD Simulations : GROMACS or AMBER simulate binding stability over 100 ns trajectories, assessing RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How do structural modifications (e.g., halogen substitution) alter pharmacological activity?

- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing Cl with F or CH₃) and testing in vitro:

- Receptor Binding Assays : Radioligand displacement (³H-spiperone for 5-HT₂A) .

- Functional Assays : cAMP accumulation (D₂ receptor) or calcium flux (GPCR activation) .

Example Data :

| Substituent | 5-HT₂A IC₅₀ (nM) | D₂ Ki (nM) |

|---|---|---|

| 3-Cl,4-CH₃ | 12 ± 2 | 45 ± 5 |

| 3-F,4-CH₃ | 18 ± 3 | 60 ± 8 |

Q. What chromatographic techniques resolve degradation products during stability studies?

- Methodological Answer :

- LC-MS/MS : Hypersil GOLD C18 column (2.1 × 50 mm, 1.9 µm) with ESI+ detects racemization (m/z 205 → 144) and dechlorinated byproducts (m/z 169 → 108) .

- Chiral SFC : Supercritical CO₂ with 2-propanol co-solvent separates enantiomers at preparative scale .

Data Contradictions and Resolution

- lists conflicting CAS numbers (856562-92-0 vs. 1269469-78-4). Verify via PubChem or Reaxys to confirm the (S)-enantiomer’s identity.

- vs. 17 : Catalytic asymmetric synthesis (Pd/BINAP) achieves higher ee (>98%) than enzymatic resolution (95–99%). Prefer metal-catalyzed methods for industrial-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。